molecular formula C15H23BClNO2 B6330420 3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096333-72-9

3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B6330420
CAS No.: 2096333-72-9
M. Wt: 295.6 g/mol
InChI Key: YLYBUPMJVZGLMR-UHFFFAOYSA-N
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Description

3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302-H315-H318-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Boronic acids and their esters are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Future research may focus on improving the stability of these compounds in water and developing new applications in drug design and delivery .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-2-(N-ethylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the chlorine atom and the ethylaminomethyl group, which confer distinct reactivity and properties compared to other boronic esters. These functional groups enhance its versatility in various chemical reactions and applications .

Properties

IUPAC Name

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BClNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYBUPMJVZGLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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